molecular formula C16H18FN3O2S B2635283 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide CAS No. 2034250-03-6

4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide

Cat. No.: B2635283
CAS No.: 2034250-03-6
M. Wt: 335.4
InChI Key: UUSWONJIYPBYGC-JOCQHMNTSA-N
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Description

4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a fluoropyrimidine moiety, and a cyclohexyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide involves multiple steps, including the formation of the thiophene ring, the introduction of the fluoropyrimidine group, and the attachment of the cyclohexyl moiety. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The fluoropyrimidine moiety can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the corresponding fluoropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The thiophene ring may interact with cellular proteins, affecting various signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar compounds to 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide include:

    4-methyl-N-[(1r,4r)-4-[(5-chloropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide: This compound has a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    4-methyl-N-[(1r,4r)-4-[(5-bromopyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide:

    4-methyl-N-[(1r,4r)-4-[(5-iodopyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide: The iodine atom may enhance the compound’s reactivity in certain chemical reactions.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-10-6-14(23-9-10)15(21)20-12-2-4-13(5-3-12)22-16-18-7-11(17)8-19-16/h6-9,12-13H,2-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSWONJIYPBYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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